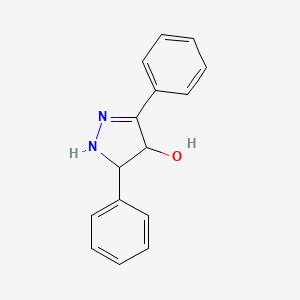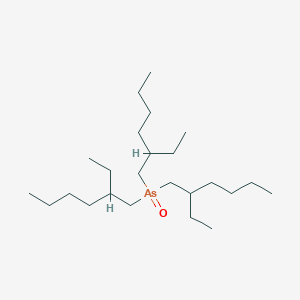
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of three 2-ethylhexyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:
3C8H17OH+POCl3→(C8H17O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the substituent used.
Aplicaciones Científicas De Investigación
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mecanismo De Acción
The mechanism of action of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-ethylhexyl) phosphate: Similar in structure but contains a phosphate group instead of an arsane group.
Tris(2-ethylhexyl) phosphine oxide: Contains a phosphine oxide group instead of an arsane group.
Tris(2-ethylhexyl) phosphite: Contains a phosphite group instead of an arsane group.
Uniqueness
Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsane group, which imparts distinct chemical properties and reactivity compared to its phosphine, phosphate, and phosphite analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
54664-64-1 |
|---|---|
Fórmula molecular |
C24H51AsO |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
3-[bis(2-ethylhexyl)arsorylmethyl]heptane |
InChI |
InChI=1S/C24H51AsO/c1-7-13-16-22(10-4)19-25(26,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Clave InChI |
QGGZFLIZIMIZNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C[As](=O)(CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


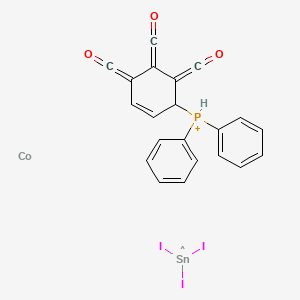
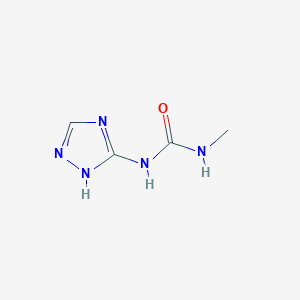
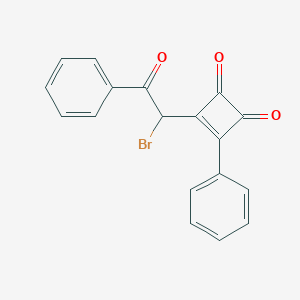
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
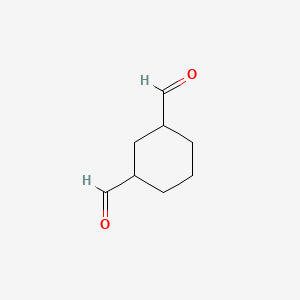


![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
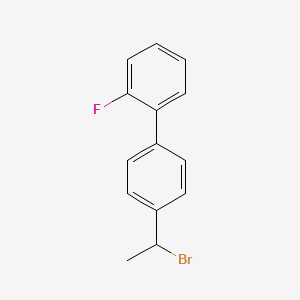
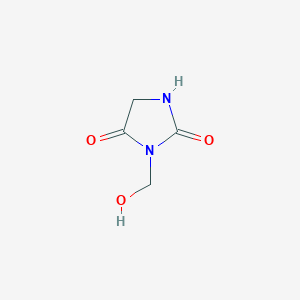
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
